molecular formula C12H8N2O B8522725 4,7-Phenanthrolin-5-ol CAS No. 947-74-0

4,7-Phenanthrolin-5-ol

Cat. No. B8522725
CAS RN: 947-74-0
M. Wt: 196.20 g/mol
InChI Key: AZXNNKOTGWRRQE-UHFFFAOYSA-N
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Patent
US07692011B2

Procedure details

Charts A1-A3 summarise the routes used in the synthesis of a series of pyrido[3,2-d]pyrimidin-4-ol derivatives. The preparation of the derivatives of [1,7]naphthyridin-8-ol is described in Charts B1-B2. Compound B1 was prepared following the literature method2 for the synthesis of a similar compound. The synthesis of the pyrido[2,3-d]pyridazin-8-ol itself and derivatives C1 and C2 followed the method previously described3 by Brzezinski and coworkers. Further derivatives in this series were prepared following the routes summarised in Charts C1-C4. Charts D1-D2 show the routes to a series of [1,6]naphthyridin-8-ol derivatives. The synthesis of compound D1 used the method4 of Blanco and coworkers. Other members in this series have been prepared following the routes shown in Charts D1-D2. Chart E1 describes the route to a series of pyrido[3,4-b]pyrazin-5-ol derivatives. Condensation of 1,2,3-triaminopyridine with 2,3-dihydroxy-1,4-dioxan gave pyrido[3,4-b]pyrazin-5-ol (E1), the parent compound in this series; the same reaction employing 2,3,4-triaminopyridine as starting material (Chart F1) gave pyrido[3,4-b]pyrazin-8-ol (F1). Further derivatives in the pyrido[3,4-b]pyrazin-5-ol and pyrido[3,4-b]pyrazin-8-ol classes were prepared using the routes shown in Charts E1 and F1. Charts G1-G2 show the routes employed in the synthesis of a range of [1,5]naphthyridin-4,8-diol and [1,5]naphthyridin-8-ol derivatives. The synthesis of compound G1, the precursor to the parent compound, [1,5]naphthyridin-4,8-diol, followed the route described5 by Brown and Dewar. Pyrido[4,3-d]pyrimidin-8-ol (H1) was prepared4 following the route shown in Chart H1, employing 4,5-pyrimidinedicarboxylic acid as starting material. Further derivatives in this class were prepared using routes as shown in Charts H1 and H2.
Name
1,2,3-triaminopyridine
Quantity
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Type
reactant
Reaction Step One
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Reaction Step Four
[Compound]
Name
C1
Quantity
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Type
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Reaction Step Four
[Compound]
Name
C2
Quantity
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reactant
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Identifiers

REACTION_CXSMILES
N1[C:6]2[CH:7]=[CH:8][CH:9]=[N:10][C:5]=2[C:4]([OH:11])=NC=1.N1[C:21]2[C:16](=[CH:17][CH:18]=NC=2O)C=CC=1.N1C2=C(O)N=NC=C2[CH:26]=[CH:25][CH:24]=1.N1C2C(=CN=CC=2O)C=CC=1.C1C2C3C(=NC=CC=3)C=C(O)C=2N=CC=1.N1C=CN=C2C(O)=NC=CC=12.NN1C=CC=C(N)C1N.OC1C(O)OCCO1>>[OH:11][C:4]1[C:5]2[C:6](=[CH:7][C:8]3[C:9]([N:10]=2)=[CH:18][CH:17]=[CH:16][CH:21]=3)[CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
1,2,3-triaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(C(=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1OCCOC1O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=C(C2=C1C=CC=N2)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=NC(=C12)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=2C1=C(N=NC2)O
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
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Type
reactant
Smiles
N1=CC=CC2=CN=CC(=C12)O
Step Six
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reactant
Smiles
C1=CC=NC=2C(=CC3=NC=CC=C3C12)O
Step Seven
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reactant
Smiles
N1=C2C(=NC=C1)C(=NC=C2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for the synthesis of a similar compound
CUSTOM
Type
CUSTOM
Details
were prepared
CUSTOM
Type
CUSTOM
Details
Other members in this series have been prepared

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=CC=CC2=CC3=CC=CC=C3N=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.